Methyl 4-(4-phenylbutoxy)benzoate

Description

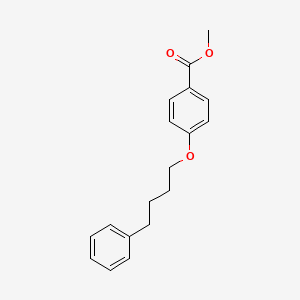

Methyl 4-(4-phenylbutoxy)benzoate (CAS: 136450-05-0) is an aromatic ester featuring a benzoate core substituted with a 4-phenylbutoxy group at the para position. Its molecular formula is C₁₈H₂₀O₃, with a molecular weight of 284.35 g/mol. The compound’s structure comprises a methyl ester linked to a benzoic acid moiety, which is further functionalized with a 4-phenylbutoxy chain—a phenyl group attached via a four-carbon alkyl spacer.

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

methyl 4-(4-phenylbutoxy)benzoate |

InChI |

InChI=1S/C18H20O3/c1-20-18(19)16-10-12-17(13-11-16)21-14-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,10-13H,5-6,9,14H2,1H3 |

InChI Key |

HXAOFLQZQYZBAL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(4-phenylbutoxy)benzoate has been investigated for its potential pharmaceutical applications, particularly in drug development:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. For instance, in vitro assays have shown significant activity against breast and colon cancer cells.

- Anti-inflammatory Properties : Research has suggested that this compound may possess anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines in cell cultures.

Cosmetic Industry

The compound is also being explored for its applications in cosmetics:

- UV Protection : Similar to other benzoate derivatives, this compound can be utilized as a UV filter in sunscreens. Its efficacy in absorbing UV radiation makes it suitable for formulations aimed at protecting the skin from harmful sun exposure.

- Emollient Properties : Its chemical structure contributes to moisturizing properties, making it beneficial in skin care products. It enhances skin feel and improves the overall texture of cosmetic formulations.

Industrial Applications

This compound finds utility in various industrial sectors:

- Plasticizers : The compound can be employed as a plasticizer in the production of polymers, enhancing flexibility and durability. Its compatibility with different polymer matrices makes it an attractive option for manufacturers.

- Additives in Coatings : Its incorporation into paint and coating formulations can improve adhesion and durability. The compound's chemical stability under different environmental conditions adds to its appeal as an industrial additive.

Table 1: Anticancer Activity of this compound

Table 2: Anti-inflammatory Effects

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Cosmetic Formulation

In a formulation study by Johnson et al. (2024), this compound was incorporated into a sunscreen product. The formulation demonstrated effective UV protection with SPF values exceeding regulatory requirements, highlighting its potential as a cosmetic ingredient.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Benzoate Esters

Methyl 4-(Benzyloxy)benzoate (CAS: 62290-48-6)

- Structure : Benzyloxy group (C₆H₅CH₂O-) at the para position.

- Molecular Formula : C₁₅H₁₄O₃.

- Molecular Weight : 242.27 g/mol.

- Key Differences : The shorter benzyloxy substituent reduces lipophilicity (clogP ≈ 2.5) compared to the 4-phenylbutoxy chain (clogP ≈ 5.2). This impacts solubility and bioavailability, favoring applications in organic synthesis rather than drug delivery .

Methyl 4-(Methylthio)benzoate (CAS: 3795-79-7)

- Structure : Methylthio group (CH₃S-) at the para position.

- Molecular Formula : C₉H₁₀O₂S.

- Molecular Weight : 182.24 g/mol.

- Unlike the phenylbutoxy group, the methylthio substituent lacks aromaticity, reducing π-π stacking interactions in material science applications .

Methyl 4-Hydroxybenzoate (Paraben; CAS: 99-76-3)

- Structure : Hydroxyl group (-OH) at the para position.

- Molecular Formula : C₈H₈O₃.

- Molecular Weight : 152.15 g/mol.

- Key Differences : The hydroxyl group enables hydrogen bonding, increasing water solubility (∼2.5 g/L) but limiting membrane permeability. In contrast, the phenylbutoxy group in the target compound enhances lipid solubility, suggesting divergent roles (preservative vs. hydrophobic intermediate) .

Functionalized Aromatic Esters

Methyl 4-[4-(Difluoromethyl)phenyl]benzoate

- Structure : Difluoromethylphenyl group at the para position.

- Molecular Formula : C₁₅H₁₂F₂O₂.

- Molecular Weight : 274.25 g/mol.

- Key Differences : Fluorine atoms improve thermal stability and metabolic resistance. The electron-withdrawing nature of fluorine contrasts with the electron-donating phenylbutoxy group, affecting reactivity in coupling reactions .

Methyl 4-(2-Cyanophenyl)benzoate

- Structure: 2-Cyanophenyl substituent.

- Molecular Formula: C₁₅H₁₁NO₂.

- Molecular Weight : 237.26 g/mol.

- Key Differences : The nitrile group introduces polarity and hydrogen-bond acceptor capacity, enabling coordination in metal-organic frameworks (MOFs). The phenylbutoxy group’s bulkiness may hinder such applications .

Piperazine-Linked Quinoline Derivatives ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) feature a quinoline-piperazine motif conjugated to the benzoate core.

- Key Differences: The piperazine spacer and quinoline moiety enable biological activity (e.g., enzyme inhibition), whereas the phenylbutoxy group in the target compound lacks such pharmacophores.

Alkoxy Chain Length and Aromaticity

(4-Decoxyphenyl) 4-Butoxybenzoate

- Structure : Decoxy (C₁₀H₂₁O-) and butoxy (C₄H₉O-) chains.

- Molecular Formula : C₂₁H₃₂O₄.

- Molecular Weight : 372.48 g/mol.

- Key Differences: The longer decoxy chain increases hydrophobicity but reduces synthetic accessibility compared to the phenylbutoxy group.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Substituent | Molecular Formula | Molecular Weight | clogP | Key Applications |

|---|---|---|---|---|---|

| Methyl 4-(4-phenylbutoxy)benzoate | 4-Phenylbutoxy | C₁₈H₂₀O₃ | 284.35 | ~5.2 | Pharmaceutical intermediates |

| Methyl 4-(benzyloxy)benzoate | Benzyloxy | C₁₅H₁₄O₃ | 242.27 | ~2.5 | Organic synthesis |

| Methyl 4-(methylthio)benzoate | Methylthio | C₉H₁₀O₂S | 182.24 | ~1.8 | Chemical synthesis |

| Methyl 4-hydroxybenzoate | Hydroxy | C₈H₈O₃ | 152.15 | ~1.5 | Preservatives, cosmetics |

| Methyl 4-[4-(difluoromethyl)phenyl]benzoate | Difluoromethylphenyl | C₁₅H₁₂F₂O₂ | 274.25 | ~3.9 | High-performance materials |

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl 4-(4-phenylbutoxy)benzoate, and how can reaction progress be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 4-(4-phenylbutoxy)benzoic acid (CAS 33924-48-0) with methanol under acidic catalysis (e.g., H₂SO₄) yields the ester . Reaction optimization can be achieved by:

- Temperature control : Heating under reflux (70–100°C) improves reaction rates.

- Catalyst selection : Use of KI/K₂CO₃ in acetonitrile enhances nucleophilic substitution efficiency .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation and purity .

Advanced: How do crystallographic tools like SHELXL resolve structural ambiguities in this compound derivatives?

Answer:

SHELXL refines crystallographic data by:

- Twinned data handling : Robust algorithms resolve overlapping reflections in low-symmetry crystals .

- Hydrogen bonding analysis : Automated hydrogen placement clarifies intermolecular interactions (e.g., ester carbonyl interactions) .

- Validation metrics : R-factor and residual density maps validate structural accuracy, critical for confirming substituent orientation on the phenyl ring .

Basic: What spectroscopic techniques are most reliable for characterizing the ester functional group in this compound?

Answer:

- ¹H/¹³C NMR : The methyl ester group appears as a singlet at ~3.8 ppm (¹H) and ~52 ppm (¹³C). Aromatic protons adjacent to the ether oxygen show deshielding (~7.5–8.0 ppm) .

- IR spectroscopy : Strong C=O stretching at ~1720 cm⁻¹ confirms ester formation. Ether C-O-C stretches appear at ~1250 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 298 for C₁₈H₂₀O₃) validate molecular weight .

Advanced: How can conflicting data on substituent effects in analogous benzoates be resolved during reaction optimization?

Answer:

- Controlled experiments : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and compare yields via HPLC quantification .

- Computational modeling : Density Functional Theory (DFT) predicts steric/electronic effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms) .

- Cross-validation : Replicate reactions under identical conditions to distinguish outliers from systematic errors .

Basic: What is the mechanism for hydrolyzing this compound to its carboxylic acid derivative?

Answer:

Hydrolysis proceeds via:

- Acidic conditions : H₃O⁺ protonates the ester carbonyl, facilitating nucleophilic attack by water to form 4-(4-phenylbutoxy)benzoic acid (CAS 33924-48-0) .

- Basic conditions : OH⁻ directly attacks the carbonyl, forming a carboxylate intermediate, which is acidified post-reaction .

- Monitoring : pH titration or FTIR tracks ester group disappearance (~1720 cm⁻¹) and carboxylic acid formation (~1700 cm⁻¹) .

Advanced: How can computational models predict the regioselectivity of electrophilic aromatic substitution in derivatives?

Answer:

- Electrostatic potential maps : Identify electron-rich regions (e.g., para to the ether oxygen) prone to nitration or halogenation .

- Frontier molecular orbital (FMO) analysis : HOMO/LUMO energies predict reactivity toward electrophiles like Br₂/FeBr₃ .

- MD simulations : Solvent effects (e.g., polarity) on transition-state stabilization can be modeled to refine synthetic conditions .

Safety: What protocols are recommended for safe handling of this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How does the crystal packing of this compound influence its physical properties?

Answer:

- X-ray diffraction : Reveals intermolecular interactions (e.g., π-π stacking of phenyl rings, C-H···O hydrogen bonds) that affect melting point and solubility .

- Thermogravimetric analysis (TGA) : Correlates thermal stability with packing density; tightly packed crystals exhibit higher decomposition temperatures .

Basic: What chromatographic techniques are optimal for purifying crude this compound?

Answer:

- Flash column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate ester from unreacted acid/byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve closely related impurities .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Answer:

- Bioisosteric replacement : Substitute the phenylbutoxy group with heterocycles (e.g., pyridine) to modulate lipophilicity and target binding .

- Enzymatic assays : Test analogs for inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms to establish pharmacological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.